Carlosic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carlosic acid is a phenolic diterpenoid primarily found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis) . It is known for its potent antioxidant properties and is widely used in food preservation, medicine, and various industrial applications . The compound is characterized by its ability to scavenge free radicals, making it a valuable natural antioxidant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carlosic acid can be extracted from rosemary and sage using various methods. Traditional extraction involves the use of solvents such as ethanol or a mixture of ethanol and acetone, followed by hexane . Modern techniques like microwave-assisted extraction (MAE) offer faster and more environmentally friendly alternatives . The extraction process typically involves drying the plant material, grinding it into a fine powder, and then using the chosen solvent to isolate the this compound .

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for its determination and purification . These methods ensure high yields and purity of the compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Carlosic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Its antioxidant properties are primarily due to its ability to undergo oxidation, where it scavenges free radicals and prevents the oxidation of other molecules .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve moderate temperatures and neutral to slightly acidic pH levels .

Major Products Formed

The major products formed from the oxidation of this compound include carnosol and other oxidized derivatives . These products retain some of the antioxidant properties of this compound and are also used in various applications .

Wissenschaftliche Forschungsanwendungen

Carlosic acid has a wide range of scientific research applications:

Chemistry: Used as a natural antioxidant in the stabilization of oils and fats.

Biology: Studied for its role in cellular protection against oxidative stress.

Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective properties.

Industry: Employed as a preservative in food and cosmetic products due to its antioxidant properties.

Wirkmechanismus

Carlosic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits the oxidation of lipids and other molecules . The compound activates the Nrf2-ARE and PI3K/Akt signaling pathways, which are crucial for cellular protection against oxidative stress . Additionally, this compound has been shown to upregulate the expression of genes involved in stress response and longevity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carnosol: An oxidized derivative of carlosic acid with similar antioxidant properties.

Rosmarinic Acid: Another phenolic compound found in rosemary with potent antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to its high thermal stability and solubility in fats, making it an excellent natural antioxidant for various applications . Unlike carnosol, which primarily acts through lipid oxidation inhibition, this compound is a more effective free radical scavenger .

Eigenschaften

CAS-Nummer |

33404-61-4 |

|---|---|

Molekularformel |

C10H12O6 |

Molekulargewicht |

228.20 g/mol |

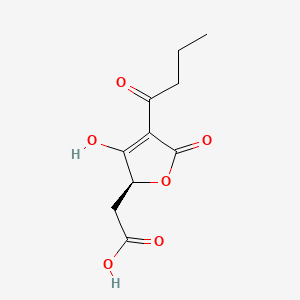

IUPAC-Name |

2-[(2S)-4-butanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid |

InChI |

InChI=1S/C10H12O6/c1-2-3-5(11)8-9(14)6(4-7(12)13)16-10(8)15/h6,14H,2-4H2,1H3,(H,12,13)/t6-/m0/s1 |

InChI-Schlüssel |

FTXHMBAGOBNRPN-LURJTMIESA-N |

Isomerische SMILES |

CCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O |

Kanonische SMILES |

CCCC(=O)C1=C(C(OC1=O)CC(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.